molecular formula C22H23BrN4O2S B3523562 N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3523562
M. Wt: 487.4 g/mol
InChI Key: NCSMZMSCVWKJRM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an allyl group, a methoxyphenyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetamide group with a bromo-dimethylphenyl substituent. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The 1,2,4-triazole ring, for example, can be synthesized through the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,4-triazole ring. The presence of the allyl and methoxyphenyl groups could introduce some degree of conformational flexibility into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could undergo reactions with electrophiles, and the acetamide group could participate in acylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar acetamide group and the aromatic methoxyphenyl group could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its specific structure and the target biomolecules. For example, many 1,2,4-triazole derivatives have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Given the interesting functional groups present in this compound, it could be a valuable target for further study. For example, modifications of the 1,2,4-triazole ring or the other functional groups could lead to compounds with enhanced biological activity .

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c1-5-10-27-21(16-6-8-18(29-4)9-7-16)25-26-22(27)30-13-19(28)24-20-14(2)11-17(23)12-15(20)3/h5-9,11-12H,1,10,13H2,2-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSMZMSCVWKJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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